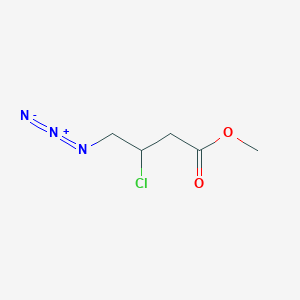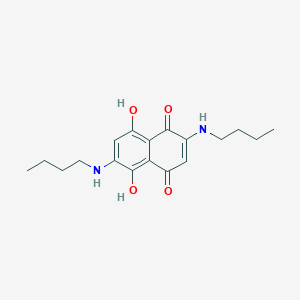
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is an organotin compound that features a benzofuran ring fused with a trimethylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane typically involves the coupling of a benzofuran derivative with a trimethylstannane reagent. One common method is the palladium-catalyzed Stille coupling reaction, where a benzofuran halide reacts with trimethylstannane in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, while the trimethylstannane group can facilitate the formation of organometallic complexes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1-benzofuran-6-yl)(tributyl)stannane: Similar structure but with a tributylstannane group instead of trimethylstannane.
(2,3-Dihydro-1-benzofuran-6-yl)(triphenyl)stannane: Contains a triphenylstannane group, offering different steric and electronic properties.
Uniqueness
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is unique due to its specific combination of a benzofuran ring and a trimethylstannane group.
Properties
CAS No. |
189035-27-6 |
|---|---|
Molecular Formula |
C11H16OSn |
Molecular Weight |
282.95 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H7O.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1,3-4H,5-6H2;3*1H3; |
InChI Key |
SMKMJRRAMUYQNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)



![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)


![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)



![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

